N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl chain to an oxalamide group, which is further substituted with a 4-(trifluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-27-12-2-3-15-13-14(4-9-18(15)27)10-11-25-19(28)20(29)26-16-5-7-17(8-6-16)30-21(22,23)24/h4-9,13H,2-3,10-12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLYYFKFADXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydroquinoline moiety known for its diverse biological effects and an oxalamide group that enhances its pharmacological properties. The trifluoromethoxy substituent is expected to influence the compound's lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈F₃N₃O₂ |
| Molecular Weight | 395.48 g/mol |
| CAS Number | 921923-55-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in neurotransmission and inflammation.
- Enzyme Modulation : It can inhibit or activate enzymes related to metabolic pathways, potentially affecting cellular processes such as apoptosis and cell proliferation.
Research indicates that compounds with similar structures often exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines.
Anticancer Properties
Studies have shown that derivatives containing the tetrahydroquinoline structure can act against various human cancer cell lines:
| Cell Line | Activity | Mechanism |
|---|---|---|
| A549 (Lung Adenocarcinoma) | Significant growth inhibition | Induction of apoptosis |
| HeLa (Cervical Carcinoma) | Moderate cytotoxicity | Cell cycle arrest |
| MCF-7 (Breast Cancer) | Effective at lower doses | Inhibition of proliferation |
In vitro studies demonstrate that this compound can significantly reduce cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases. It has been shown to inhibit the activation of Th17 cells, which are implicated in conditions like psoriasis and rheumatoid arthritis .
Case Studies
- Treatment of Psoriasis : In a mouse model, this compound demonstrated significant improvement in psoriasis symptoms at lower doses compared to traditional treatments. The mechanism involved modulation of RORγt activity .
- Rheumatoid Arthritis Model : In another study involving rheumatoid arthritis models, the compound showed promising results in reducing inflammation and joint damage without adverse effects after two weeks of administration .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Moiety : Achieved through the Pictet-Spengler reaction.
- Attachment of Ethyl Chain : Alkylation reactions introduce the ethyl group.
- Oxalamide Formation : Reacting with oxalyl chloride and amines forms the oxalamide group.
These steps are optimized for yield and purity in industrial applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several oxalamide derivatives, differing primarily in substituents on the tetrahydroquinoline core and the aromatic termini. Below is a comparative analysis based on molecular features, physicochemical properties, and inferred pharmacological profiles.
Core Substituent Variations
- Target Compound: Features a 1-methyl group on the tetrahydroquinoline core and a 4-(trifluoromethoxy)phenyl group on the oxalamide terminus.
- Analog 1 (): Replaces the trifluoromethoxy group with a 4-methoxyphenyl and introduces a thiazolo[3,2-b][1,2,4]triazole heterocycle.
- Analog 2 (): Substitutes the tetrahydroquinoline core with a 4-chlorophenyl-thiazolo-triazole system and a 2,3-dimethylphenyl group.
Terminal Group Modifications
- Target Compound : The trifluoromethoxy group offers strong electron-withdrawing properties and enhanced metabolic resistance compared to methoxy or chloro substituents.
- Analog 4 (): Incorporates a methylthio group on the phenyl ring and a 1-propyl-tetrahydroquinoline core.
Comparative Data Table
*Molecular weights for the target and Analog 3 are estimated due to incomplete data in the provided evidence .
Research Findings and Implications
- Target Compound : The trifluoromethoxy group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) compared to methoxy or chloro analogs. However, its larger size could limit conformational flexibility .
- Analog 1 () : The thiazolo-triazole heterocycle may improve metabolic stability but could introduce synthetic challenges, as seen in its higher molecular weight and complex synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing oxalamide derivatives like N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, sodium hydride in anhydrous DMF is used to deprotonate amines, followed by coupling with oxalyl chloride derivatives. Purification typically involves silica gel chromatography, as demonstrated for structurally similar oxalamides (e.g., 12% yield for N1-(3,5-dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide) .
- Key Considerations : Optimize reaction time, stoichiometry, and solvent polarity to improve yield. Low yields (e.g., 12% vs. 64% in related syntheses) may arise from steric hindrance or competing side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons in tetrahydroquinoline and trifluoromethoxy groups exhibit distinct splitting patterns .
- UPLC-MS : Validates molecular weight and purity (>95% by area under the curve) .
- Data Interpretation : Cross-reference spectral data with computed PubChem entries for analogous oxalamides to resolve ambiguities .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Assay Design :
- Antimicrobial Activity : Use microdilution assays against Mycobacterium tuberculosis (H37Rv strain) with MIC values compared to positive controls like isoniazid .
- Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC values .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in oxalamide coupling reactions?
- Strategies :
- Catalysis : Replace NaH with milder bases (e.g., KCO) to reduce side reactions.
- Temperature Control : Lower reaction temperatures (−20°C to 0°C) minimize decomposition of acid-sensitive intermediates .
- Case Study : A 64% yield was achieved for N-(3,5-dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide by adjusting stoichiometry and reaction time .
Q. How do researchers resolve contradictions in biological activity data across structurally analogous compounds?
- Approach :
- SAR Analysis : Compare substituent effects (e.g., trifluoromethoxy vs. ethoxy groups) on target binding using molecular docking. For example, the 4-(trifluoromethoxy)phenyl group may enhance lipophilicity and membrane penetration .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in MIC or IC values relative to substituent electronegativity .
Q. What experimental frameworks support structure-activity relationship (SAR) studies for tetrahydroquinoline-oxalamide hybrids?
- Framework Components :
- Variable Substituents : Synthesize derivatives with modified aryl (e.g., 4-chlorophenyl) or alkyl groups (e.g., cyclopentyl) to assess steric/electronic effects .
- Biological Testing : Prioritize high-throughput screening against enzyme targets (e.g., kinases, proteases) linked to diseases like cancer or tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
